molecular formula C7H4F3NOS B2673959 1-(Sulfinylamino)-4-(trifluoromethyl)benzene CAS No. 74653-66-0

1-(Sulfinylamino)-4-(trifluoromethyl)benzene

Cat. No.: B2673959
CAS No.: 74653-66-0
M. Wt: 207.17
InChI Key: VNJWEMMDNLQZKC-UHFFFAOYSA-N
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Description

1-(Sulfinylamino)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a sulfinylamino group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions: 1-(Sulfinylamino)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Sulfinylamino)-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(sulfinylamino)-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The sulfinylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(Sulfonylamino)-4-(trifluoromethyl)benzene
  • 1-(Sulfinylamino)-2-(trifluoromethyl)benzene
  • 1-(Sulfinylamino)-4-(difluoromethyl)benzene

Comparison: 1-(Sulfinylamino)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the sulfinylamino and trifluoromethyl groups on the benzene ring. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in drug design and materials science .

Properties

IUPAC Name

1-(sulfinylamino)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NOS/c8-7(9,10)5-1-3-6(4-2-5)11-13-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJWEMMDNLQZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=S=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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